molecular formula C5H7N3O5 B013866 Quisqualic acid CAS No. 52809-07-1

Quisqualic acid

Cat. No.: B013866
CAS No.: 52809-07-1
M. Wt: 189.13 g/mol
InChI Key: ASNFTDCKZKHJSW-REOHCLBHSA-N
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Mechanism of Action

Target of Action

Quisqualic acid is an agonist at two subsets of excitatory amino acid receptors . These include ionotropic receptors that directly control membrane channels, and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . The primary targets of this compound are the Glutamate receptor 2 and the Glutamate receptor ionotropic, kainate 2 .

Mode of Action

This compound interacts with its targets by mimicking the neurotransmitter L-glutamic acid . This interaction results in the activation of the receptors, leading to the control of membrane channels in the case of ionotropic receptors, and the mobilization of calcium from intracellular stores in the case of metabotropic receptors .

Biochemical Pathways

The activation of these receptors by this compound can cause a long-lasting sensitization of neurons to depolarization, a phenomenon known as the “Quis effect” . This suggests that this compound may play a role in modulating neuronal excitability and synaptic plasticity.

Pharmacokinetics

It is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome p450 enzymes and glutathione s-transferase .

Result of Action

The result of this compound’s action is the induction of excitotoxicity . It is used in neuroscience to selectively destroy neurons in the brain or spinal cord . This makes it a valuable tool for studying the nervous system and for developing treatments for neurological disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is naturally obtained from the seeds and fruit of Quisqualis chinensis , suggesting that its production and availability may be affected by factors such as plant growth conditions and harvesting practices. Furthermore, the efficacy and stability of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Safety and Hazards

Quisqualic acid is harmful if swallowed, in contact with skin, or if inhaled. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Quisqualic acid is used in neuroscience to selectively destroy neurons in the brain or spinal cord . It is also present within the flower petals of zonal geranium (Pelargonium x hortorum) and is responsible for causing rigid paralysis of the Japanese beetle .

Biochemical Analysis

Biochemical Properties

Quisqualic acid plays a significant role in biochemical reactions by acting as an agonist for various glutamate receptors. It interacts with AMPA, kainate, and group I metabotropic glutamate receptors, leading to excitatory neurotransmission. The interaction with these receptors causes an influx of calcium ions and subsequent neuronal depolarization . This compound mimics the action of L-glutamic acid, a neurotransmitter in the central nervous system, and can induce excitotoxicity by overstimulating neurons .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by activating glutamate receptors, leading to increased intracellular calcium levels and neuronal depolarization. This activation can result in excitotoxicity, causing neuronal damage and cell death . In addition, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism by altering the activity of glutamate receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glutamate receptors, specifically AMPA, kainate, and group I metabotropic glutamate receptors. Upon binding, this compound induces conformational changes in these receptors, leading to the opening of ion channels and an influx of calcium ions . This influx triggers a cascade of intracellular events, including enzyme activation, gene expression changes, and neuronal depolarization . The excitotoxic effects of this compound are primarily due to its ability to overstimulate glutamate receptors, leading to neuronal damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained excitotoxic effects, leading to progressive neuronal damage and cell death . The stability and degradation of this compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild excitatory effects, while higher doses can cause severe excitotoxicity and neuronal necrosis . Threshold effects have been observed, where a certain dosage is required to elicit significant excitotoxic effects. High doses of this compound can lead to toxic and adverse effects, including seizures and neuronal damage .

Metabolic Pathways

This compound is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome P450 enzymes and Glutathione S-transferase . These enzymes play a role in the detoxification and elimination of this compound from the body. The metabolic pathways of this compound can influence its overall effects on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cells, where it exerts its excitotoxic effects. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within neurons is crucial for its activity and function .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNFTDCKZKHJSW-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896927
Record name Quisqualic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52809-07-1
Record name Quisqualic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52809-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Quisqualic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quisqualic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Quisqualic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid
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Record name QUISQUALIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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